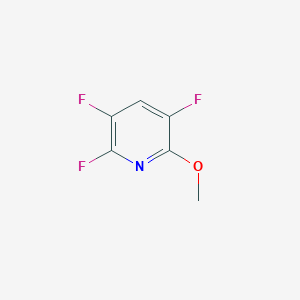

2,3,5-trifluoro-6-methoxypyridine

描述

2,3,5-trifluoro-6-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H4F3NO. It is known for its unique chemical properties due to the presence of both methoxy and trifluoromethyl groups on the pyridine ring. This compound is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-trifluoro-6-methoxypyridine typically involves the nucleophilic substitution of 2,3,6-trifluoropyridine with methanol in the presence of a base such as sodium methoxide. The reaction proceeds under mild conditions, usually at room temperature, to yield the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity starting materials and optimized reaction conditions to ensure maximum yield and purity of the final product .

化学反应分析

Nucleophilic Aromatic Substitution (NAS)

The electron-withdrawing trifluoromethyl groups and fluorine atoms activate the pyridine ring toward nucleophilic attack. Key reactions include:

Fluorine Displacement

- Ammonolysis : Reaction with ammonia or amines replaces fluorine atoms at specific positions. For example, treatment with methylamine selectively substitutes the 5-fluoro group, yielding 2,3-difluoro-5-methylamino-6-methoxypyridine .

- Methoxylation : Under basic conditions (e.g., NaOMe/MeOH), fluorine at the 3-position is replaced by methoxy, forming 2,5-difluoro-3,6-dimethoxypyridine .

Conditions :

- Temperature: 80–120°C

- Solvents: DMF, DMSO, or methanol

- Catalysts: None required; reactions often proceed via a concerted mechanism .

Chlorine Substitution

Chlorination at vacant positions can occur using Cl₂ or SO₂Cl₂, producing polychlorinated derivatives .

Electrophilic Aromatic Substitution (EAS)

The methoxy group directs electrophiles to specific positions:

Nitration

Nitration with HNO₃/H₂SO₄ introduces nitro groups at the 4-position, yielding 4-nitro-2,3,5-trifluoro-6-methoxypyridine.

Halogenation

Bromination (Br₂/FeBr₃) occurs at the 4-position, forming 4-bromo-2,3,5-trifluoro-6-methoxypyridine.

Methoxy Group Reactions

- Demethylation : Treatment with BBr₃ cleaves the methoxy group to yield 2,3,5-trifluoro-6-hydroxypyridine .

- Oxidation : The methoxy group can be oxidized to a carbonyl using KMnO₄, forming 2,3,5-trifluoro-6-oxypyridine .

Trifluoromethyl Reactivity

The CF₃ group participates in radical reactions, such as coupling with aryl halides under Cu catalysis .

Cyclocondensation Reactions

Used in heterocycle synthesis:

| Reagent | Product | Yield |

|---|---|---|

| Ethyl trifluoroacetate | Pyrido[2,3-d]pyrimidine derivatives | 65–78% |

| Hydrazine | 1,2,4-Triazolo[4,3-a]pyridines | 72% |

These reactions exploit the electrophilic nature of the pyridine ring and the directing effects of substituents .

Cross-Coupling Reactions

Palladium-catalyzed couplings enable C–C bond formation:

Suzuki Coupling

Reaction with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) introduces aryl groups at the 4-position .

Heck Reaction

Alkenes couple at the 4-position under Pd(OAc)₂ catalysis .

Radical Reactions

The CF₃ group stabilizes radicals, enabling:

- Trifluoromethylation : Using hypervalent iodine reagents (e.g., Togni’s reagent) to transfer CF₃ to other substrates .

- Photochemical C–H activation : UV light initiates radical coupling with alkanes .

Mechanistic Insights

科学研究应用

2,3,5-trifluoro-6-methoxypyridine is widely used in scientific research due to its unique chemical properties. Some of its applications include:

Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential biological activity and interactions with biomolecules.

Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

Industry: Utilized in the production of agrochemicals and other industrial chemicals

作用机制

The mechanism of action of 2,3,5-trifluoro-6-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of fluorine atoms enhances its binding affinity and stability, making it a valuable compound in drug design and development .

相似化合物的比较

- 2-Methoxy-5-(trifluoromethyl)pyridine

- 2,3,5-Trifluoropyridine

- 2,3,6-Trifluoropyridine

Comparison: 2,3,5-trifluoro-6-methoxypyridine is unique due to the presence of both methoxy and trifluoromethyl groups, which impart distinct chemical properties. Compared to other fluorinated pyridines, it exhibits different reactivity and stability, making it suitable for specific applications in research and industry .

生物活性

2,3,5-Trifluoro-6-methoxypyridine is a fluorinated pyridine derivative with the molecular formula C6H4F3NO. The compound is characterized by the presence of three fluorine atoms and a methoxy group, which significantly influence its chemical reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and structure-activity relationships (SAR).

The unique electronic properties imparted by the trifluoromethyl group enhance the compound's lipophilicity and metabolic stability. These characteristics make it an attractive candidate for pharmaceutical applications. The compound's ability to interact with various biological targets is primarily mediated through hydrogen bonding and hydrophobic effects.

Mechanisms of Biological Activity

Research indicates that this compound exhibits notable biological activities, including:

- Antimicrobial Activity : Studies have shown that fluorinated pyridines possess significant antimicrobial properties. Specifically, this compound has demonstrated efficacy against various bacterial strains and fungi .

- Antiandrogenic Properties : SAR studies have identified that derivatives of this compound can act as antiandrogens, inhibiting the androgen receptor in prostate cancer cell lines (e.g., LNCaP) with inhibition rates up to 90% at certain concentrations . This suggests potential use in treating hormone-dependent cancers.

- Potential as an Antiviral Agent : The compound's structural similarities to known antiviral agents indicate that it may inhibit viral proteases or other key enzymes involved in viral replication .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be attributed to its structural features. The following table summarizes key findings related to its SAR:

| Compound | Molecular Formula | Biological Activity | Comments |

|---|---|---|---|

| This compound | C6H4F3NO | Antimicrobial, Antiandrogenic | High lipophilicity enhances interaction with targets. |

| 2-Fluoro-4-methoxypyridine | C6H6FNO | Moderate antimicrobial activity | Fewer fluorine substituents reduce potency. |

| 2,3-Difluoro-4-methoxypyridine | C6H5F2NO | Lower activity compared to trifluorinated | Less electron-withdrawing effect diminishes efficacy. |

Case Studies

- Antimicrobial Efficacy : In a study examining various fluorinated pyridines, this compound exhibited superior fungicidal activity compared to its chlorinated counterparts . This highlights the enhanced biological effects due to the trifluoromethyl group.

- Cancer Research : A recent investigation into the antiandrogenic properties of pyridine derivatives found that modifications at specific positions significantly influenced their ability to inhibit androgen receptors. The presence of the trifluoromethyl group was crucial for achieving high inhibition rates in prostate cancer cell lines .

属性

IUPAC Name |

2,3,5-trifluoro-6-methoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F3NO/c1-11-6-4(8)2-3(7)5(9)10-6/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MAUUGQYTCDMGIF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC(=C(C=C1F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80631351 | |

| Record name | 2,3,5-Trifluoro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3746-18-7 | |

| Record name | 2,3,5-Trifluoro-6-methoxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80631351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。